Product packaging for Hept-6-yn-3-ol(Cat. No.:CAS No. 284673-59-2)

Hept-6-yn-3-ol

Cat. No.: B2552821
CAS No.: 284673-59-2
M. Wt: 112.172
InChI Key: OOKKLYNRILHHCI-UHFFFAOYSA-N
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Description

Contextualization within Propargylic Alcohol Chemistry

Hept-6-yn-3-ol is a member of the propargylic alcohol class of compounds. Propargylic alcohols are characterized by the presence of an alcohol group on a carbon atom adjacent to a carbon-carbon triple bond. The simplest stable example is propargyl alcohol (2-propyn-1-ol). wikipedia.org This structural motif imparts unique reactivity to the molecule.

The key features of propargylic alcohols that are relevant to understanding this compound include:

Reactivity of the Alkyne Group : The terminal alkyne in this compound contains an acidic proton, which can be removed by a suitable base. The resulting acetylide is a potent nucleophile, enabling carbon-carbon bond formation through reactions with various electrophiles. The alkyne can also undergo addition reactions.

Reactivity of the Hydroxyl Group : The hydroxyl group can act as a nucleophile or be converted into a good leaving group, allowing for substitution reactions. It can also be oxidized to a ketone.

Acidity : The presence of the sp-hybridized carbon of the alkyne group makes the hydroxyl proton of propargylic alcohols generally more acidic than their saturated or olefinic counterparts. wikipedia.org For instance, propargyl alcohol is significantly more acidic (pKa = 13.6) than allyl alcohol (pKa = 15.5) and n-propyl alcohol (pKa = 16.1). wikipedia.org

The synthesis of propargylic alcohols is a well-established area of organic chemistry, often involving the addition of terminal alkynes to aldehydes or ketones. organic-chemistry.org This versatility makes propargylic alcohols, including this compound, valuable intermediates in the synthesis of a wide array of more complex molecules. wikipedia.org

Significance of Bifunctional Organic Compounds in Contemporary Organic Synthesis

Bifunctional organic compounds are molecules that possess two distinct functional groups. bowen.edu.ng This dual functionality is of paramount importance in modern organic synthesis for several reasons, and this compound, with its alcohol and alkyne groups, serves as a prime example.

The significance of bifunctional compounds like this compound stems from their ability to:

Enable Complex Syntheses : They serve as versatile building blocks for constructing complex molecular frameworks. nih.govfiveable.me The two reactive sites can be addressed in a stepwise or sometimes simultaneous fashion to build up molecular complexity efficiently. iupac.org This reduces the number of synthetic steps required compared to using monofunctional reagents, which is a key goal in synthetic planning.

Facilitate Annulation Reactions : Bifunctional reagents are particularly useful in annulation sequences, where a new ring is formed onto an existing substrate. iupac.org This is a powerful strategy for the synthesis of carbocyclic and heterocyclic systems.

Promote Atom Economy : By incorporating a larger portion of the reagent molecule into the final product, bifunctional reagents contribute to the principles of green chemistry by improving atom economy and reducing chemical waste. nih.govresearchgate.net

Allow for Polymer Synthesis : Bifunctional monomers are the fundamental units in step-growth polymerization, leading to the formation of important materials like polyesters and polyamides. bowen.edu.ngfiveable.me

In essence, the presence of two functional groups within a single molecule, as seen in this compound, provides chemists with a powerful tool. It allows for the strategic and efficient assembly of complex target molecules, empowering the development of novel reaction pathways and contributing to more sustainable synthetic practices. nih.goviupac.org

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H12O B2552821 Hept-6-yn-3-ol CAS No. 284673-59-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

hept-6-yn-3-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12O/c1-3-5-6-7(8)4-2/h1,7-8H,4-6H2,2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OOKKLYNRILHHCI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CCC#C)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

112.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanistic Investigations of Hept 6 Yn 3 Ol Reactivity

Electrophilic Addition Pathways of the Alkyne Moiety

The carbon-carbon triple bond in hept-6-yn-3-ol is an electron-rich region, making it susceptible to attack by electrophiles. These reactions proceed through various mechanistic pathways, leading to a range of functionalized products.

The addition of hydrogen halides (HX) to the terminal alkyne of this compound follows Markovnikov's rule. libretexts.org The reaction is initiated by the electrophilic attack of the proton (H+) on the terminal carbon of the alkyne, which is the more electron-rich and less sterically hindered position. This protonation results in the formation of a vinylic carbocation on the more substituted carbon (C-6). jove.commasterorganicchemistry.com The subsequent nucleophilic attack by the halide ion (X-) on the carbocation yields a vinyl halide. chemistrysteps.com If a second equivalent of HX is present, the addition continues, with the second proton adding to the terminal carbon to form a resonance-stabilized carbocation, which is then attacked by the halide to form a geminal dihalide. chemistrysteps.com

In contrast, the hydrohalogenation of terminal alkynes with hydrogen bromide (HBr) in the presence of peroxides proceeds via an anti-Markovnikov addition. jove.comyoutube.com This reaction follows a free-radical mechanism, where a bromine radical adds to the less substituted carbon, leading to a mixture of (E) and (Z) haloalkenes. jove.comchemistrysteps.com

The direct halogenation of alkynes, such as with Br₂, proceeds through a cyclic halonium ion intermediate, similar to alkenes, resulting in the anti-addition of the two halogen atoms to form a vicinal dihalide alkene. libretexts.org

Table 1: Regioselectivity in Electrophilic Addition to the Alkyne of this compound

Reagent Conditions Regioselectivity Product Type
HX (e.g., HCl, HBr) Standard Markovnikov Vinyl Halide / Geminal Dihalide
HBr With Peroxides Anti-Markovnikov (E/Z)-Vinyl Bromide
X₂ (e.g., Br₂) Standard Anti-addition Vicinal Dihalide

The hydration of the alkyne in this compound can be achieved under acidic conditions, typically catalyzed by mercuric sulfate (B86663) (HgSO₄). libretexts.orgmsu.edu This reaction follows Markovnikov's rule, where the initial addition of water across the triple bond leads to the formation of an enol intermediate. libretexts.orgmasterorganicchemistry.com In this intermediate, a hydroxyl group is attached to a double-bonded carbon. Enols are generally unstable and rapidly rearrange into their more stable carbonyl isomers through a process called keto-enol tautomerization. masterorganicchemistry.commasterorganicchemistry.com For a terminal alkyne like that in this compound, this tautomerization results in the formation of a methyl ketone. msu.edu

Alternatively, hydroboration-oxidation provides a method for the anti-Markovnikov hydration of the alkyne. masterorganicchemistry.commasterorganicchemistry.com In this two-step process, a dialkylborane (R₂BH), such as disiamylborane (B86530) or 9-BBN, first adds to the terminal alkyne in a syn-fashion, with the boron atom attaching to the terminal carbon. msu.edumasterorganicchemistry.com Subsequent oxidation with hydrogen peroxide (H₂O₂) in a basic medium replaces the boron atom with a hydroxyl group, also forming an enol intermediate. libretexts.org This enol then tautomerizes to the corresponding aldehyde. msu.edumasterorganicchemistry.com

Table 2: Products of this compound Alkyne Hydration

Reaction Reagents Intermediate Final Product
Mercury(II)-Catalyzed Hydration H₂O, H₂SO₄, HgSO₄ Enol (Markovnikov) Ketone (Heptan-6-one-3-ol)
Hydroboration-Oxidation 1. R₂BH 2. H₂O₂, NaOH Enol (Anti-Markovnikov) Aldehyde (7-hydroxy-2-heptanone)

Halogenation and Hydrohalogenation Mechanisms

Oxidative Transformations of this compound

The presence of both a secondary alcohol and a terminal alkyne allows for selective oxidative reactions, targeting either functional group depending on the chosen reagents and reaction conditions.

The secondary hydroxyl group at the C-3 position of this compound can be selectively oxidized to a ketone without affecting the alkyne moiety. Various oxidizing agents can be employed for this transformation. For instance, the Jones reagent (a mixture of chromic trioxide in sulfuric acid and acetone) is a powerful oxidant capable of converting secondary alcohols to ketones. organic-chemistry.org Other reagents like pyridinium (B92312) chlorochromate (PCC) or pyridinium dichromate (PDC) are also commonly used for this purpose. More modern and milder methods, such as those using o-iodoxybenzoic acid (IBX) in the presence of N-tetrabutylammonium bromide (n-Bu₄NBr), have been developed for the chemoselective oxidation of secondary alcohols to ketones in the presence of other sensitive functional groups like primary alcohols. researchgate.net The Parikh-Doering reaction, which utilizes a sulfur trioxide pyridine (B92270) complex, is another method for oxidizing primary and secondary alcohols to aldehydes and ketones, respectively. mdpi.com

The carbon-carbon triple bond of this compound can be cleaved through strong oxidation, leading to the formation of carboxylic acids. orgoreview.com Ozonolysis is a common method for this transformation. youtube.com When the alkyne reacts with ozone (O₃) followed by an aqueous workup, the triple bond is broken. orgoreview.comyoutube.com For a terminal alkyne, this process yields a carboxylic acid from the internal part of the chain and carbon dioxide from the terminal alkyne carbon. orgoreview.comyoutube.com

Potassium permanganate (B83412) (KMnO₄) can also be used for the oxidative cleavage of alkynes. orgoreview.com Under neutral or basic conditions, KMnO₄ will cleave the alkyne to produce carboxylic acids. masterorganicchemistry.comorgoreview.com Similar to ozonolysis, a terminal alkyne will yield a carboxylic acid and carbon dioxide. orgoreview.com

Selective Oxidation of the Hydroxyl Group

Reduction Strategies for Unsaturated Centers

The alkyne group in this compound can be reduced to either an alkene or an alkane, depending on the reducing agent and reaction conditions. This allows for the synthesis of various saturated and unsaturated derivatives.

Partial reduction of the alkyne to a cis-alkene can be achieved through catalytic hydrogenation using Lindlar's catalyst. masterorganicchemistry.com This catalyst, which is palladium on calcium carbonate poisoned with lead acetate (B1210297) and quinoline, deactivates the catalyst just enough to stop the reduction at the alkene stage. masterorganicchemistry.com The reaction proceeds via the syn-addition of hydrogen across the triple bond.

Conversely, reduction of the alkyne to a trans-alkene can be accomplished using sodium metal in liquid ammonia (B1221849). This reaction proceeds through a radical anion intermediate.

Complete reduction of the alkyne to an alkane can be achieved through catalytic hydrogenation with a more active catalyst, such as palladium on carbon (Pd/C) or platinum oxide (PtO₂), under a hydrogen atmosphere. This process will also reduce any alkene intermediates formed during the reaction.

Selective Reduction of Alkyne to Alkene with Defined Stereochemistry

The reduction of the alkyne in this compound can be controlled to produce either the cis or trans alkene with high stereoselectivity.

cis-Alkene Synthesis: The use of Lindlar's catalyst (palladium on calcium carbonate poisoned with lead) in the presence of hydrogen gas results in the syn-addition of hydrogen across the triple bond, yielding the corresponding cis-alkene, (Z)-hept-6-en-3-ol. This method is a cornerstone for accessing cis-alkenes from terminal alkynes.

trans-Alkene Synthesis: Conversely, dissolving metal reduction, typically using sodium or lithium in liquid ammonia at low temperatures (-78 °C), facilitates the anti-addition of hydrogen atoms. This process leads to the formation of the trans-alkene, (E)-hept-6-en-3-ol.

A summary of the reagents and resulting stereochemistry is presented in the table below.

Reagent/CatalystProduct Stereochemistry
H₂/Lindlar's Catalystcis (Z-isomer)
Na/NH₃ (l) or Li/NH₃ (l)trans (E-isomer)

Complete Hydrogenation to Saturated Hydrocarbons

To achieve complete saturation of the alkyne, catalytic hydrogenation is employed. This reaction reduces the triple bond to a single bond, converting this compound into heptan-3-ol. A common and highly effective method involves the use of hydrogen gas with a palladium on carbon (Pd/C) catalyst. smolecule.com This process is typically carried out under a hydrogen atmosphere at pressures ranging from normal to elevated pressures (e.g., 2 to 20 bar) and temperatures from 20 to 80°C. googleapis.com The reaction proceeds until the uptake of hydrogen ceases, indicating the complete conversion of the alkyne to the corresponding alkane.

Nucleophilic Substitution Reactions Involving the Hydroxyl Group

The hydroxyl group of this compound can be replaced by other functional groups through nucleophilic substitution reactions. This transformation typically proceeds via an SN1 or SN2 mechanism, depending on the reaction conditions and the nature of the nucleophile. beilstein-journals.org

Common reagents for this purpose include:

Thionyl chloride (SOCl₂): Converts the alcohol to an alkyl chloride.

Phosphorus tribromide (PBr₃): Converts the alcohol to an alkyl bromide.

Hydriodic acid (HI) with red phosphorus: Can convert the alcohol to an alkyl iodide. beilstein-journals.org The reaction mechanism involves the initial substitution of the hydroxyl group by iodide, followed by the reduction of the resulting alkyl iodide. beilstein-journals.org

These substitution reactions are crucial for introducing halogens into the molecule, which can then serve as leaving groups for subsequent synthetic manipulations. However, propargylic alcohols may also undergo elimination or decomposition under certain conditions. beilstein-journals.org

Radical-Mediated Functionalizations and Cycloadditions

The unsaturated nature of this compound makes it a suitable substrate for radical-mediated reactions, which allow for the formation of new carbon-carbon and carbon-heteroatom bonds.

Transition metal catalysis can initiate radical processes for the functionalization of this compound. For instance, iron-catalyzed hydrogen atom transfer (HAT) enables the addition of acetylenic motifs to alkenes. researchgate.net In a related context, the addition of radicals derived from alcohols to alkenes can be achieved using metal catalysts like copper or cobalt(II) acetate in the presence of an oxidant like tert-butyl hydroperoxide (TBHP). ntu.edu.sg This strategy allows for the construction of complex molecules by forming new C-C bonds under relatively mild conditions. ntu.edu.sg

Ruthenium complexes are effective catalysts for [2+2] cycloaddition reactions involving alkynes and alkenes. chesci.com Propargylic alcohols, such as this compound, can participate in these reactions. For example, ruthenium catalysts can mediate the cycloaddition of alkynes with strained alkenes like norbornene to yield cyclobutene (B1205218) derivatives. chesci.com The reaction conditions often involve a catalytic amount of a ruthenium complex, such as RuH₂(PPh₃)₄, in a solvent like benzene (B151609) at elevated temperatures. chesci.com These cycloadditions provide a powerful method for the construction of four-membered ring systems.

Transition Metal-Catalyzed Radical Additions to Unsaturated Systems

Role of Propargylic Alcohol Chelation Effects in Catalytic Reactivity

The hydroxyl group of a propargylic alcohol like this compound can play a significant role in directing the outcome of catalytic reactions through chelation. The ability of the hydroxyl group to coordinate to a metal center can influence the regioselectivity and stereoselectivity of a transformation.

In ruthenium-catalyzed reactions, the propargylic alcohol moiety can act as a directing group. researchgate.netthegoodscentscompany.com For example, in ruthenium-catalyzed cycloisomerization reactions, the hydroxyl group can coordinate to the ruthenium center, influencing the subsequent bond formations and leading to specific isomeric products. researchgate.net This chelation effect can stabilize transition states and control the reaction pathway, making it a valuable tool in asymmetric synthesis and the construction of complex cyclic molecules. thegoodscentscompany.com The affinity of ruthenium for heteroatoms and its ability to act as a Lewis acid contribute to its effectiveness in these transformations. chesci.com

Theoretical and Computational Chemistry Applied to Hept 6 Yn 3 Ol and Bifunctional Organic Compounds

Density Functional Theory (DFT) Studies of Reaction Mechanisms

Density Functional Theory (DFT) is a cornerstone of computational chemistry, widely used to study the electronic structure of molecules and predict their reactivity. rsc.org For bifunctional compounds like hept-6-yn-3-ol, DFT can elucidate complex reaction pathways involving both the hydroxyl and alkyne functional groups. It allows for the calculation of activation energies and the geometries of transient species, which are crucial for understanding reaction feasibility and outcomes. acs.org DFT methods are selected based on their cost-to-performance ratio, offering a balance of acceptable accuracy for electronic properties, energies, and structures. rsc.org

DFT calculations are instrumental in mapping the potential energy surface of a reaction, identifying the structures of reactants, intermediates, transition states, and products. This is essential for understanding the mechanism of reactions such as the cyclization of alkynes. rsc.orgpku.edu.cn For instance, in metal-catalyzed cyclization reactions of aryl alkynes, DFT has been used to compute the free energy diagrams for various proposed mechanisms. acs.org Such studies can determine the rate-limiting step and the most plausible reaction pathway by comparing the activation free energies of different transition states. acs.orgchinesechemsoc.org In a nickel-catalyzed desymmetric cyclization of alkyne-tethered malononitriles, DFT calculations showed that the reaction proceeds through alkyne insertion followed by isomerization and a stereo-determining C-N insertion step. pku.edu.cn The activation free energy for the key Z/E isomerization process was calculated to be 19.1 kcal/mol. pku.edu.cn Similarly, in a rhodium-catalyzed reaction, the rate-determining step was identified as a protonation event with a calculated barrier of 24.9 kcal/mol. chinesechemsoc.org

The accuracy of different DFT functionals can vary. Benchmarking studies are often performed to identify the most suitable functionals for specific reaction types. For example, a study on organic polysulfides found that the MN15, MN15-L, M06-2X, and ωB97X-D functionals are the most accurate for calculating activation energies. chemrxiv.org

Reaction Step/SystemCalculated Activation Free Energy (kcal/mol)Computational MethodReference
Ni-catalyzed Z/E Isomerization19.1B3LYP-D3(BJ)/def2-TZVP pku.edu.cn
Rh-catalyzed Protonation (Rate-Determining Step)24.9DFT (unspecified functional) chinesechemsoc.org
Zn-catalyzed C-N bond formation (TS1)+27DFT (unspecified functional) rsc.org
Zn-catalyzed C-C bond formation (TS2)+34DFT (unspecified functional) rsc.org
Michael Acceptor (Ames Positive Avg.)16.8DFT (unspecified functional) acs.org
Michael Acceptor (Ames Negative Avg.)24.9DFT (unspecified functional) acs.org

Noncovalent interactions (NCIs) are crucial in determining molecular structure, stability, and reactivity. acs.orgjussieu.fr Among these, nonclassical hydrogen bonds (NCHBs), such as C-H···O and C-H···F interactions, have been recognized as key stereocontrolling elements in organic transformations. oregonstate.edursc.orgresearchgate.net Though weaker than classical hydrogen bonds, with interaction energies typically between -0.5 and -3.7 kcal/mol, they can provide enough stabilization to dictate selectivity. oregonstate.edu

The C-H···F-C interaction, in particular, has been studied computationally. These interactions are often characterized by a significant electrostatic contribution. researchgate.net Theoretical decomposition of interaction energies using methods like Natural Bond Orbital (NBO) analysis can reveal the contributions from electrostatics, hyperconjugation, and steric effects. acs.org For instance, in a study of selectively halogenated cyclohexanes, the preference for an axial fluorine conformation was attributed to stabilizing 1,3-diaxial C-H···F-C nonclassical hydrogen bonds, with each interaction providing approximately 11.5 kcal/mol of electrostatic stabilization. acs.org The Non-Covalent Interaction (NCI) index is another powerful tool that analyzes the reduced density gradient to visualize and characterize weak interactions in 3D space. jussieu.fr

Interaction TypeTypical Interaction Energy (kcal/mol)Key FeaturesReference
Classical H-bond (X-H···A; X, A = N, O, F)-3.1 to -6.9Strong, directional oregonstate.edu
Nonclassical H-bond (C-H···O)-0.5 to -3.7Weaker than classical, can be stereocontrolling oregonstate.edu
1,3-diaxial C-H···F-C~11.5 (electrostatic stabilization)Governs conformational preference acs.org

Elucidation of Activation Models and Transition State Geometries

Molecular Dynamics Simulations for Intercalation and Interaction Studies of Bifunctional Molecules

Molecular dynamics (MD) simulations are computational methods used to study the physical movements of atoms and molecules over time. ebsco.comnih.gov By solving Newton's laws of motion for a system of interacting particles, MD simulations provide a detailed, dynamic view of molecular behavior. nih.gov This approach is particularly valuable for studying complex processes such as the intercalation of small organic molecules into layered materials or their interactions within a solvent. rsc.orgresearchgate.net

For bifunctional molecules, MD simulations can reveal how different functional groups mediate interactions with their environment. For example, all-atom MD simulations have been used to study the absorption and dynamics of small organic molecules within polyelectrolyte brush layers, providing detailed information on how the molecules' structure and dynamics change upon interaction. rsc.org In the context of materials science, simulations have explored the intercalation of molecules like dimethyl sulphoxide, formamide, and methanol (B129727) into kaolinite, a clay mineral. researchgate.net These studies help determine stable configurations and understand the thermodynamics of the intercalated systems. researchgate.net Such insights are crucial for designing new materials, for instance, by modifying clay minerals to act as catalysts or carriers for drug delivery.

Computational Insights into Enantioselectivity and Regioselectivity

DFT calculations are a powerful tool for understanding and predicting the stereochemical outcomes of asymmetric reactions. rsc.org Enantioselectivity, which arises from kinetic control, is determined by the difference in the activation energies of the transition states leading to the different enantiomers. rsc.org Computational models can dissect the subtle noncovalent interactions, such as steric repulsion and hydrogen bonding, that govern this energy difference. acs.orgacs.org

For example, in the palladium-catalyzed allylic substitution to form a tertiary C-O bond, DFT calculations showed that the observed enantioselectivity originated from a combination of steric repulsion, trans influence, and C–H/π dispersion interactions. acs.orgacs.org Similarly, computational studies of a nickel-catalyzed reductive coupling of aldehydes and alkynes explained how the steric demand of the N-heterocyclic carbene (NHC) ligand controls both regioselectivity and enantioselectivity. nih.gov

Hydrogen Bonding Interactions and Their Role in Catalytic Activation

Hydrogen bonding is a critical noncovalent interaction that plays a significant role in catalysis, influencing substrate orientation, stabilizing transition states, and even activating catalysts. researchgate.netchemrxiv.org Computational studies, particularly DFT, are essential for quantifying the strength and geometric properties of hydrogen bonds and clarifying their role in reaction mechanisms. rsc.orgresearchgate.net

In bifunctional molecules like this compound, the hydroxyl group can act as a hydrogen bond donor, activating a catalytic cycle or directing the stereochemical outcome. DFT calculations have shown that gold catalysts can be activated through Au···H–X hydrogen bonds, which play a directing role in the reaction pathway. researchgate.netnih.gov In organocatalysis, hydrogen bonding between a catalyst and substrate is frequently invoked to explain enantioselectivity. For instance, in the phosphine-catalyzed asymmetric addition of 5H-thiazol-4-ones, computational studies demonstrated that hydrogen bonding interactions between the sulfonamide catalyst and a reaction intermediate were crucial for asymmetric induction. rsc.org Blocking the catalyst's N-H group led to a dramatic drop in both reactivity and enantioselectivity, confirming the importance of this interaction. rsc.org These computational findings highlight how the strategic placement of hydrogen-bonding groups can be a powerful tool in catalyst design. researchgate.net

Advanced Analytical and Spectroscopic Characterization of Hept 6 Yn 3 Ol and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules. By analyzing the magnetic properties of atomic nuclei, NMR provides precise information about the chemical environment of hydrogen and carbon atoms within a molecule.

Proton (¹H) NMR spectroscopy provides detailed information about the number, environment, and connectivity of hydrogen atoms in a molecule. In hept-6-yn-3-ol, the chemical shifts (δ) and coupling constants (J) of the protons are characteristic of its structure.

The terminal alkyne proton (H-7) typically appears as a triplet around δ 1.93 ppm due to coupling with the adjacent methylene (B1212753) protons (H-5). The proton on the carbon bearing the hydroxyl group (H-3) is observed as a multiplet, often a triplet of triplets, around δ 4.33 ppm. The methylene groups (H-2, H-4, and H-5) show complex multiplets in the δ 1.30-1.74 ppm range. The terminal methyl group (H-1) appears as a triplet around δ 0.91 ppm.

Table 1: Representative ¹H NMR Data for this compound

Proton Position Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz)
H-1 (CH₃) 0.91 t 8
H-2 (CH₂) 1.30-1.47 m -
H-3 (CHOH) 4.33 t 8
H-4 (CH₂) 1.30-1.47 m -
H-5 (CH₂) 1.67-1.74 m -
H-7 (C≡CH) 1.93 t 2.7

Data derived from studies on deuterated analogs of hept-1-yn-3-ol.

Carbon (¹³C) NMR spectroscopy complements ¹H NMR by providing information about the carbon framework of the molecule. The chemical shifts of the carbon atoms in this compound are indicative of their hybridization and chemical environment.

The two sp-hybridized carbons of the alkyne group (C-6 and C-7) resonate at approximately δ 84.7 ppm and δ 72.8 ppm, respectively. The carbon atom attached to the hydroxyl group (C-3) appears around δ 63.4 ppm. The remaining aliphatic carbons (C-1, C-2, C-4, and C-5) have signals in the upfield region of the spectrum.

Table 2: Representative ¹³C NMR Data for this compound

Carbon Position Chemical Shift (δ, ppm)
C-1 (CH₃) 9.38
C-2 (CH₂) 30.73
C-3 (CHOH) 63.43
C-4 (CH₂) -
C-5 (CH₂) -
C-6 (C≡CH) 84.52-84.37
C-7 (C≡CH) 73.09-72.33

Data derived from studies on analogous compounds like pent-1-yn-3-ol.

Two-dimensional (2D) NMR techniques are powerful tools for unambiguously assigning ¹H and ¹³C signals and establishing the complete connectivity of a molecule. science.gov

COSY (Correlation Spectroscopy) : This experiment reveals proton-proton (¹H-¹H) coupling networks. For a derivative like (R)-hept-4-yn-2-ol, COSY spectra would show correlations between the methyl protons and the H-2 methine proton, and between the H-2 proton and the adjacent methylene protons, confirming the sequence of atoms in the carbon chain. mpg.deacs.org

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence) : These experiments correlate directly bonded proton and carbon atoms. For this compound, an HMQC or HSQC spectrum would link the ¹H signal of H-3 to the ¹³C signal of C-3, and so on for all other proton-bearing carbons, allowing for definitive assignment of the carbon skeleton. science.govumn.edu

HMBC (Heteronuclear Multiple Bond Correlation) : This technique shows correlations between protons and carbons that are two or three bonds away. It is crucial for identifying quaternary carbons and piecing together different fragments of the molecule. For instance, in a derivative of this compound, an HMBC spectrum could show a correlation from the alkyne proton (H-7) to both C-5 and C-6, confirming the position of the triple bond. acs.orgumn.eduresearchgate.net

These 2D NMR methods, when used in combination, provide a comprehensive and detailed picture of the molecular structure of this compound and its derivatives, leaving little room for ambiguity. science.govresearchgate.net

Carbon (13C) NMR for Carbon Skeleton Analysis

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and to deduce its structure from fragmentation patterns.

Different ionization methods can be employed to generate ions from the sample molecule. The choice of technique can influence the degree of fragmentation observed.

Electron Ionization (EI) : In EI-MS, the sample is bombarded with high-energy electrons, which typically causes extensive fragmentation. semanticscholar.org For alcohols like this compound, common fragmentation pathways include α-cleavage (breaking the C-C bond adjacent to the oxygen) and dehydration (loss of a water molecule). libretexts.org The fragmentation of alkynes often involves cleavage to form a stable propargyl cation. utexas.edu The resulting mass spectrum shows a molecular ion peak (M⁺) and numerous fragment ion peaks, which can be pieced together to reconstruct the original structure. libretexts.org

Electrospray Ionization (ESI) : ESI is a softer ionization technique that usually results in less fragmentation than EI. semanticscholar.org It is particularly useful for obtaining the molecular weight of a compound, as the spectrum is often dominated by the protonated molecule [M+H]⁺ or an adduct with a cation like sodium [M+Na]⁺. mpg.de This is especially valuable for confirming the molecular weight of synthesized derivatives of this compound. mpg.de

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio of an ion, often to four or more decimal places. measurlabs.com This precision allows for the determination of the exact elemental composition of a molecule.

For a compound with the molecular formula C₇H₁₂O, such as an isomer of this compound, HRMS can distinguish it from other molecules with the same nominal mass but different elemental formulas. researchgate.net For example, the calculated exact mass for the protonated molecule [C₇H₁₁O]⁺ is 111.0810. scirp.org An HRMS measurement that finds a mass very close to this value provides strong evidence for the C₇H₁₀O formula, thereby confirming the elemental composition of the synthesized compound. mpg.descirp.org

Table 3: Compound Names Mentioned

Compound Name
This compound
Pent-1-yn-3-ol
(R)-Hept-4-yn-2-ol

Various Ionization Techniques (e.g., ESI, EI)

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, is a powerful non-destructive method for identifying the functional groups within a molecule. mdpi.com Both IR and Raman spectroscopy measure the vibrations of chemical bonds, but they are governed by different selection rules, making them complementary. acs.org IR spectroscopy is more sensitive to polar functional groups with strong dipole moments, while Raman spectroscopy excels in detecting non-polar, symmetric bonds. acs.orgmt.com

The key functional groups in this compound, the terminal alkynyl (C≡C-H) and the secondary hydroxyl (-OH) groups, exhibit characteristic absorption bands in both IR and Raman spectra.

Hydroxyl (O-H) Group: The O-H stretching vibration is one of the most recognizable features in the IR spectrum of an alcohol. It typically appears as a strong and broad band in the region of 3600-3200 cm⁻¹. mvpsvktcollege.ac.in This broadening is a result of intermolecular hydrogen bonding. The C-O stretching vibration of a secondary alcohol like this compound is expected in the 1260–1000 cm⁻¹ range. uobabylon.edu.iq

Alkynyl (C≡C & ≡C-H) Groups: Terminal alkynes are characterized by two distinct vibrations. The C≡C triple bond stretch gives rise to a sharp, and often weak, absorption band around 2100 cm⁻¹. utdallas.edulibretexts.org Its weakness is due to the low polarity of the triple bond. utdallas.edu The terminal ≡C-H bond stretch is also a key indicator, appearing as a sharp and narrow band at approximately 3300 cm⁻¹. utdallas.edulibretexts.org In Raman spectroscopy, the C≡C stretch is typically a strong and clear signal, making it a sensitive probe for alkynes. nih.govuc.edu

Table 1: Characteristic Vibrational Frequencies for this compound

Functional GroupVibration TypeTypical Wavenumber (cm⁻¹) (IR)Typical Wavenumber (cm⁻¹) (Raman)Intensity
HydroxylO-H Stretch3600 - 3200 (Broad) mvpsvktcollege.ac.in3600 - 3200Strong (IR), Variable (Raman)
Alkynyl≡C-H Stretch~3300 (Sharp) utdallas.edulibretexts.org~3300Medium to Weak (IR), Strong (Raman)
AlkynylC≡C Stretch~2100 (Sharp) utdallas.edulibretexts.org~2100 - 2200 uobabylon.edu.iqWeak (IR), Strong (Raman) uc.edu
AlcoholC-O Stretch1260 - 1000 uobabylon.edu.iq1260 - 1000Medium to Strong (IR)

Chromatographic Separation and Identification Techniques

Chromatography is an essential tool for separating this compound from reaction mixtures, byproducts, or impurities. The choice between Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) depends on the volatility and polarity of the compound and the mixture components.

Gas chromatography is well-suited for the analysis of volatile and thermally stable compounds like this compound. bath.ac.uk In GC, the sample is vaporized and transported by an inert carrier gas through a column containing a stationary phase. Separation is based on the differential partitioning of the analytes between the mobile gas phase and the stationary phase.

The purity of this compound can be determined by the presence of a single major peak in the resulting chromatogram. The retention time, the time it takes for the compound to travel through the column, is a characteristic property under a specific set of GC conditions (e.g., column type, temperature program, and carrier gas flow rate). GC is frequently used to analyze volatile organic compounds, including alcohols and alkynes. nih.govresearchgate.net

Table 2: Typical GC Parameters for Analysis of Volatile Alcohols

ParameterTypical SettingPurpose
ColumnNon-polar (e.g., HP-1) or polar (e.g., Carbowax) capillary columnSeparation based on boiling point or polarity
Injector Temperature240-250 °C notulaebotanicae.roEnsures rapid and complete vaporization of the sample
Carrier GasHelium or NitrogenTransports the sample through the column
DetectorFlame Ionization Detector (FID) researchgate.netSensitive to organic compounds, provides quantitative data
Oven Temperature ProgramInitial temperature ~35-50°C, ramped to a higher temperatureOptimizes separation of compounds with different boiling points

For less volatile derivatives or complex mixtures, High-Performance Liquid Chromatography (HPLC) is the preferred separation technique. nih.gov HPLC separates compounds based on their differential interactions with a stationary phase (packed in a column) and a liquid mobile phase. labtech.tn Given the polar nature of the hydroxyl group in this compound, reversed-phase HPLC is a common approach.

In reversed-phase HPLC, a non-polar stationary phase (like C18-modified silica) is used with a polar mobile phase, typically a mixture of water and an organic solvent such as acetonitrile (B52724) or methanol (B129727). phenomenex.comphenomenex.com More polar compounds elute earlier, while less polar compounds are retained longer. phenomenex.com The composition of the mobile phase can be adjusted to optimize the separation. phenomenex.com

Table 3: General HPLC Conditions for Polar Analyte Separation

ParameterTypical SettingRationale
ColumnReversed-Phase (e.g., C18, C8)Effective for separating compounds with varying polarity labtech.tn
Mobile PhaseWater/Acetonitrile or Water/Methanol gradient phenomenex.comphenomenex.comAdjusting the solvent ratio controls the elution of analytes
DetectorUV Detector or Refractive Index (RI) DetectorUV detection is suitable if the compound has a chromophore; RI is more universal
Flow Rate0.5 - 2.0 mL/minAffects resolution and analysis time

To achieve unambiguous identification, chromatographic techniques are often coupled with spectroscopic detectors, a practice known as hyphenation. nih.govorganomation.com

Gas Chromatography-Mass Spectrometry (GC-MS): This is a powerful and widely used hyphenated technique. mdpi.com As components elute from the GC column, they enter a mass spectrometer, which provides information about their mass-to-charge ratio. researchgate.net This allows for the determination of the molecular weight and the fragmentation pattern of the analyte, which serves as a molecular fingerprint for identification. bath.ac.uk GC-MS is considered a gold standard for the qualitative analysis of volatile compounds. mdpi.com

High-Performance Liquid Chromatography-Nuclear Magnetic Resonance (HPLC-NMR): This technique combines the separation power of HPLC with the detailed structural elucidation capabilities of Nuclear Magnetic Resonance (NMR) spectroscopy. nih.gov As peaks elute from the HPLC column, they can be directed into an NMR spectrometer for analysis. mdpi.com This provides rich structural information, including stereochemistry, and is invaluable for identifying unknown compounds in complex mixtures without the need for prior isolation. nih.gov

High-Performance Liquid Chromatography (HPLC) for Separation and Identification of Complex Mixtures

Elemental Analysis for Stoichiometric Composition

Elemental analysis is a fundamental technique used to determine the mass percentages of the constituent elements (carbon, hydrogen, and oxygen) in a pure sample of this compound. The experimentally determined percentages are then compared to the theoretical values calculated from its molecular formula, C₇H₁₂O. lgcstandards.comnist.gov A close agreement between the experimental and theoretical values provides strong evidence for the compound's elemental composition and purity. The molecular weight of this compound is 112.17 g/mol . lgcstandards.comnih.gov

Table 4: Theoretical Elemental Composition of this compound (C₇H₁₂O)

ElementAtomic Mass ( g/mol )Number of AtomsTotal Mass ( g/mol )Percentage Composition (%)
Carbon (C)12.01784.0774.94
Hydrogen (H)1.0081212.09610.78
Oxygen (O)16.00116.0014.27
Total 112.166 100.00

An acceptable experimental result from elemental analysis would typically fall within ±0.4% of the theoretical values, confirming the empirical formula of the compound.

Applications of Hept 6 Yn 3 Ol in Advanced Organic Synthesis and Materials Science

Role as a Versatile Building Block in Complex Molecular Architectures

The utility of Hept-6-yn-3-ol as a versatile building block stems from the characteristic reactivity of its two primary functional groups: the terminal alkyne and the hydroxyl group. nih.gov Organic compounds that serve as foundational starting materials for constructing more complex molecules are often referred to as building blocks. cymitquimica.com The presence of both an alkyne and an alcohol within the same molecule, as seen in related alkynols, allows for a diverse range of chemical transformations. smolecule.comcymitquimica.comontosight.ai

The terminal alkyne is particularly useful for carbon-carbon bond-forming reactions. It can readily participate in fundamental organometallic reactions such as Sonogashira coupling, Glaser coupling, and "click" chemistry via azide-alkyne cycloadditions. The acidic proton of the terminal alkyne can be removed to form an acetylide, which can then act as a nucleophile to attack various electrophiles. The alkyne moiety can also undergo hydration to form a ketone or participate in cyclization reactions. acs.org

Simultaneously, the secondary hydroxyl group can undergo its own set of transformations. It can be oxidized to the corresponding ketone, hept-6-yn-3-one, or be subjected to nucleophilic substitution to introduce other functional groups. smolecule.com This dual reactivity allows for sequential and controlled modifications, making this compound an ideal starting point for synthesizing intricate molecular architectures, including natural products and pharmaceutical intermediates. ontosight.aiontosight.ai For instance, the propargyl alcohol framework is a key structural motif in the synthesis of complex molecules like strained cyclooctynes. mdpi.com

Functional GroupType of ReactionPotential Product/Intermediate
Terminal Alkyne Sonogashira CouplingAryl/Vinyl-substituted alkynes
Click Chemistry (CuAAC)Triazole-containing compounds
Hydration (Markovnikov)Hept-6-yn-3-one
Deprotonation-AlkylationElongated alkyne chains
Hydroxyl Group OxidationHept-6-yn-3-one
Substitution (e.g., with HBr)3-Bromohept-6-yne
EsterificationEster derivatives
EtherificationEther derivatives

Development of Functional Materials and Polymers

The unique structure of this compound makes it a promising monomer for the synthesis of novel polymers and functional materials with tailored properties.

In recent years, the synthesis of cyclic polymers has garnered significant attention because cyclic topologies impart unique properties compared to their linear counterparts, such as different radii of gyration and glass transition temperatures. nsf.govrsc.org Catalytic systems based on Group 6 metal alkylidyne complexes, such as tungsten and molybdenum, have proven effective for the ring-expansion metathesis polymerization (REMP) of cyclic olefins and the polymerization of alkynes to yield cyclic polymers. nih.govacs.org

This compound, as a functional alkyne monomer, is a suitable candidate for such polymerizations. It is known that a variety of functional alkynes can be polymerized using these advanced catalytic systems. nih.gov The polymerization of this compound would likely proceed via a coordination-insertion mechanism, leading to the formation of a substituted polyacetylene with a cyclic architecture. The resulting polymer would feature a conjugated backbone with pendant hydroxyl groups, which could be further modified post-polymerization to fine-tune the material's properties, such as solubility or reactivity. The synthesis of cyclic polymers from functional alkynes represents a significant advancement, opening pathways to new materials for electronics and other advanced applications. rsc.org

The polymers derived from this compound, as well as the molecule itself, have potential applications in nanotechnology, particularly in the development of advanced coatings and sensors. Conjugated polymers, such as the polyacetylenes that would result from the polymerization of this compound, are known for their unique electronic properties and are utilized in organic sensors. nsf.govnih.gov

The hydroxyl groups along the polymer chain could serve as anchoring points to covalently attach the polymer to surfaces or nanoparticles, creating functionalized materials. rsc.org Nanomaterials are increasingly used to develop advanced sensors, including electrochemical and optical biosensors, due to their high surface-area-to-volume ratio and unique properties. researchgate.net For example, a polymer coating could be applied to nanoparticles to enhance their stability or to introduce specific recognition capabilities for biosensing applications. rsc.org The convergence of nanotechnology with polymer science allows for the engineering of materials with synergistic properties, suitable for high-performance coatings, sensitive chemical sensors, and targeted drug delivery systems. rsc.orgresearchgate.net

Cyclic Polymer Synthesis from Alkyne Monomers

Precursor in the Synthesis of Optoelectronic and Photonic Materials

Materials with specific optical and electronic properties are crucial for the development of next-generation electronic devices, including flexible displays, organic solar cells, and photonic sensors. nsf.gov Conjugated polymers are a key class of materials for these applications due to their tunable electronic structure and processability. nih.gov

The polymerization of this compound would yield a substituted polyacetylene, a class of conjugated polymers known for properties like electrical conductivity and photoconductivity. nsf.gov The structure and properties of the final material can be tuned by controlling the polymerization process and by modifying the monomer. The resulting polymer could be investigated for its photoluminescent or electroluminescent properties. Furthermore, nanoparticles with tailored optical properties are central to advancements in photonics and biosensing. rsc.org this compound could be used to functionalize the surface of semiconductor nanoparticles (like quantum dots), potentially altering their bandgap and creating hybrid materials with novel optoelectronic characteristics. rsc.org Such materials are being explored for applications ranging from photocatalysis to advanced diagnostics. researchgate.net

Exploration in Advanced Catalysis and Organometallic Chemistry

This compound is an ideal substrate for exploration in the field of catalysis and organometallic chemistry. The terminal alkyne functionality is known to interact strongly with a variety of transition metals, including gold, rhodium, palladium, and cobalt. acs.orgresearchgate.net Gold-catalyzed reactions, in particular, have emerged as a powerful tool for the cycloisomerization of enynes and related alkynols, enabling the rapid construction of complex molecular frameworks under mild conditions. acs.org

The hydroxyl group in this compound can act as an internal nucleophile or a directing group in such catalytic transformations, guiding the reaction towards specific stereochemical outcomes. The molecule can also serve as a ligand precursor or a substrate in the development of new catalytic systems. smolecule.com For example, it can participate in alkyne metathesis reactions catalyzed by molybdenum or tungsten alkylidyne complexes, a process used to form new carbon-carbon triple bonds and synthesize cyclic polymers. acs.org The study of how this compound interacts with different metal centers can provide fundamental insights into reaction mechanisms and lead to the discovery of novel and more efficient catalytic processes. smolecule.com

Future Directions and Emerging Research Avenues for Alkynols

Development of Novel Catalytic Systems for Alkyne Transformations

The activation of alkynes is a cornerstone of modern organic synthesis, and the development of novel catalysts remains a vibrant area of research. Transition metals, particularly gold and palladium, are central to many alkyne transformations. A significant trend is the design and application of sophisticated ligand systems that enhance catalyst stability, activity, and selectivity. tdx.cat

N-Heterocyclic carbenes (NHCs) have emerged as highly effective supporting ligands for various transition metals. tdx.cat Their strong σ-donating properties and steric tunability impart enhanced stability and reactivity to the metallic center. tdx.cat For instance, gold(I)-NHC complexes, often activated in situ with a silver salt, are exceptional catalysts for activating alkynes, leading to efficient enyne cycloisomerization and other synthetically valuable transformations. tdx.cat Similarly, palladium-NHC complexes have demonstrated remarkable activity in cross-coupling reactions, operating at catalyst loadings as low as 10 parts per million (ppm). tdx.cat The development of such highly active catalysts is crucial for making transformations of alkynols more efficient and economical.

Sustainable and Green Catalysis for Propargylic Alcohol Reactions

In line with the principles of green chemistry, a major research thrust is the development of sustainable catalytic processes for reactions involving propargylic alcohols. catalysis.blogrsc.org This approach aims to minimize environmental impact by reducing waste, conserving energy, and using renewable resources and less hazardous substances. catalysis.bloguniroma1.it Key strategies include designing highly selective reactions that maximize atom economy, using catalysts that are recyclable, and operating under mild conditions, preferably in environmentally benign solvents like water. rsc.orgbeilstein-journals.org

Platinum catalysts, such as PtCl₄ and cis-(TPPTS)₂PtCl₂, have been successfully employed for the hydration of alkynols in aqueous media, avoiding the need for toxic mercury-based catalysts. uniroma1.it The use of water as a solvent is a cornerstone of green chemistry, and developing catalysts that function efficiently in aqueous systems is a critical goal. beilstein-journals.org Furthermore, research into heterogeneous catalysts, which can be easily separated from the reaction mixture and recycled, addresses key principles of sustainability. catalysis.blog The overarching goal is to create catalytic cycles that are not only efficient and selective but also environmentally and economically viable. beilstein-journals.org

Principle of Green CatalysisApplication in Alkynol ChemistryExample/Benefit
Maximize Atom EconomyDesigning addition and isomerization reactions that incorporate all atoms from the reactants into the final product.Cycloisomerization reactions where an enynol is converted into a single cyclic product without byproducts. acs.org
Use of Safer SolventsReplacing hazardous organic solvents (e.g., chlorinated hydrocarbons) with benign alternatives like water or bio-derived solvents.Platinum-catalyzed hydration of alkynols in water. uniroma1.it
Energy EfficiencyDeveloping catalysts that operate effectively at ambient temperature and pressure, reducing energy consumption. uniroma1.itHighly active gold or palladium catalysts that facilitate reactions without extensive heating. tdx.cat
Catalyst RecyclabilityEmploying heterogeneous or immobilized homogeneous catalysts that can be recovered and reused over multiple cycles. catalysis.blogUsing solid-supported catalysts that can be filtered off after the reaction is complete.
Use of Renewable FeedstocksDeveloping synthetic routes that start from bio-based materials rather than petrochemical sources.Investigating biosynthetic pathways to produce alkyne precursors. nih.gov

Exploration of New Reaction Pathways and Mechanistic Insights for Alkynols

Beyond established transformations, researchers are actively exploring novel reaction pathways for alkynols to access unprecedented molecular structures. The unique combination of an alkene and an alkyne in enynols, such as structural analogues of Hept-6-yn-3-ol, allows for complex cascade reactions. Palladium(II)-catalyzed Overman rearrangements of allylic alcohols like (2E)-hept-2-en-6-yn-1-ol have been developed, providing access to highly substituted aminobicyclo[4.3.0]nonanes after subsequent cyclization steps. researchgate.net

Gold-catalyzed cycloisomerizations of 1,6-enynes are particularly powerful, proceeding through cyclopropyl (B3062369) gold carbene intermediates that can undergo skeletal rearrangements to form diverse diene products. acs.org The precise outcome of these reactions can be controlled by the substrate and catalyst, offering a versatile method for building molecular complexity under mild conditions. acs.org Mechanistic studies, often supported by computational chemistry, are vital for understanding these complex transformations and for rationally designing new reactions. For instance, detailed studies have elucidated how different nucleophiles can intercept intermediates in palladium-catalyzed cyclizations, leading to distinct product classes from similar starting materials. rsc.org

Integration with Flow Chemistry and Automated Synthesis for Enhanced Efficiency

The transition from traditional batch processing to continuous flow chemistry represents a significant technological advance in chemical synthesis. mdpi.com Flow chemistry offers numerous advantages, including superior control over reaction parameters (temperature, pressure, mixing), enhanced safety when handling hazardous reagents, and the potential for straightforward scaling and automation. mdpi.comx-mol.net

A notable example is the development of a three-step batch-flow hybrid process for the synthesis of 6,6-dimethylhept-1-en-4-yn-3-ol, a key alkynol intermediate for the antifungal agent terbinafine. x-mol.netresearchgate.net This process involves consecutive organometallic steps, including metalation with n-butyllithium and a Grignard reaction, performed in a continuous flow reactor. x-mol.netd-nb.info The system demonstrated a high theoretical throughput of 41 g/h on a laboratory scale and allowed for the use of a safer, more sustainable solvent, cyclopentyl methyl ether. x-mol.netresearchgate.net By enabling precise control, the flow process minimized side-product formation and provided an efficient and scalable route to the target alkynol. d-nb.info

Advanced Computational Modeling for Predictive Synthesis and Reactivity of Alkynols

Computational chemistry, particularly density functional theory (DFT), has become an indispensable tool for understanding and predicting the reactivity of organic molecules, including alkynols. chemistrydocs.com These methods allow chemists to model reaction pathways, calculate the energies of transition states and intermediates, and rationalize experimental observations such as regioselectivity. rsc.orgchemistrydocs.com

A prime example is the DFT study of the palladium-catalyzed cyclization of hept-6-en-4-yn-1-ol, a structural isomer of this compound. rsc.org The calculations revealed the intricate free energy profiles for competing reaction pathways, explaining why the reaction selectively produces a 1,3-diene embedded in an oxygen-containing heterocycle. rsc.org The study elucidated that the regioselectivity is governed by the relative reactivities of different nucleophilic sites within the key intermediate, which in turn are influenced by the substrate's structure. rsc.org Such predictive modeling accelerates the discovery of new reactions and the optimization of existing ones by allowing for the in silico screening of substrates, catalysts, and conditions, thereby reducing the need for extensive empirical experimentation.

Applications in Advanced Materials with Tailored Properties from Alkynol Precursors

The terminal alkyne group, as found in this compound, is a uniquely valuable functional handle for materials science. nih.govescholarship.org It is a key participant in the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a prominent example of "click chemistry". nih.gov This reaction is exceptionally efficient and specific, allowing for the covalent linking of two different molecular fragments under mild conditions. nih.gov

This capability enables alkynol-derived precursors to be precisely incorporated into complex macromolecules. By functionalizing a polymer with azide (B81097) groups, an alkynol precursor can be "clicked" onto the chain, imparting the specific properties of the alkynol, such as hydrophilicity from the hydroxyl group. This strategy is used to create advanced materials, including specialized polymers, functionalized surfaces, and biocompatible hydrogels, with properties tailored for specific applications in electronics, medicine, and nanotechnology. escholarship.orgsmolecule.com

Biosynthesis and Synthetic Biology Approaches to Terminal Alkynes

While chemical synthesis is the conventional route to alkynes, nature has also evolved enzymatic pathways to produce this functional group. nih.gov Recent discoveries have identified the biosynthetic machinery responsible for creating terminal alkynes in microbes. escholarship.orgnih.gov In marine cyanobacteria, a conserved three-gene cassette (jamABC or ttuABC) encodes the enzymes that produce terminal alkynes from fatty acid precursors. nih.govescholarship.org The pathway involves an acyl-acyl carrier protein (ACP) synthetase (JamA/TtuA), a membrane-bound bifunctional desaturase/acetylenase (JamB/TtuB), and an ACP (JamC/TtuC). escholarship.org An alternative pathway discovered in the bacterium Streptomyces cattleya produces terminal alkyne-containing amino acids, such as β-ethynylserine, starting from L-lysine. chemistryviews.org

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.